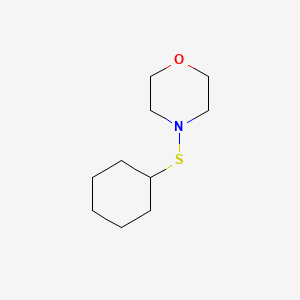

4-Cyclohexylsulfanylmorpholine

Description

Relevance within Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are of immense importance in medicinal chemistry and materials science. Morpholine (B109124) is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. e3s-conferences.org The incorporation of the morpholine ring into the structure of 4-Cyclohexylsulfanylmorpholine places it at the intersection of organosulfur and heterocyclic chemistry.

The morpholine nucleus is a common scaffold in drug discovery and development due to its favorable physicochemical properties and its ability to improve the pharmacokinetic profile of drug candidates. e3s-conferences.org While research into the direct pharmaceutical applications of this compound is not extensively documented in publicly available literature, the synthesis of various morpholine derivatives is an active area of investigation. researchgate.netresearchgate.net These studies often focus on creating new molecules with potential biological activities. The synthesis of sulfenamides containing heterocyclic motifs is also an area of interest for generating novel compounds with diverse chemical properties. researchgate.net

Overview of Research Trajectories for Novel Chemical Entities

The exploration of novel chemical entities is a driving force in chemical research, aiming to discover compounds with enhanced properties or new applications. For sulfenamides like this compound, research trajectories can be broadly categorized into two areas: industrial applications and fundamental chemical studies.

In the context of industrial applications, research has focused on developing new sulfenamide (B3320178) accelerators with improved performance characteristics. This includes synthesizing derivatives with different amine groups to fine-tune the scorch delay and cure rate for specific rubber formulations. nih.gov The goal is to create accelerators that are more efficient, and produce vulcanized rubber with superior physical properties. welltchemicals.com

From a fundamental chemical perspective, research on sulfenamides continues to explore the synthesis and reactivity of the S-N bond. Modern synthetic methods, including catalytic approaches, are being developed to create sulfenamides with greater efficiency and selectivity. researchgate.net Understanding the intricate details of their chemical behavior allows for their broader application in organic synthesis as versatile reagents.

While specific, in-depth research focused solely on this compound is limited in the public domain, its position as a morpholine-containing sulfenamide places it within these broader research trends. Future investigations could potentially explore its unique properties in more detail, leading to new applications beyond its current role as a vulcanization accelerator.

Structure

3D Structure

Properties

CAS No. |

42267-53-8 |

|---|---|

Molecular Formula |

C10H19NOS |

Molecular Weight |

201.33 g/mol |

IUPAC Name |

4-cyclohexylsulfanylmorpholine |

InChI |

InChI=1S/C10H19NOS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10H,1-9H2 |

InChI Key |

QCCDKWURVQIMDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SN2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Cyclohexylsulfanylmorpholine

Established Synthetic Pathways to 4-Cyclohexylsulfanylmorpholine

The synthesis of this compound, a sulfenamide (B3320178), fundamentally involves the formation of a nitrogen-sulfur (N-S) bond between a morpholine (B109124) unit and a cyclohexylsulfenyl group. The established routes for sulfenamide synthesis can be logically extended to this specific compound, primarily revolving around the reaction of an amine nucleophile with an electrophilic sulfur species.

Precursor Identification and Elaboration

The construction of this compound relies on the strategic combination of two key building blocks: a morpholine precursor and a cyclohexylsulfenyl precursor.

Precursor Identification:

The most direct precursors are morpholine and an activated form of cyclohexanethiol (B74751). Morpholine is a readily available secondary amine that serves as the nitrogen nucleophile. orgsyn.org The cyclohexylsulfenyl group is typically derived from cyclohexanethiol or dicyclohexyl disulfide. To facilitate the reaction, the sulfur component must be rendered electrophilic. This is commonly achieved by converting the thiol or disulfide into a sulfenyl halide, such as cyclohexylsulfenyl chloride. nih.gov

| Role | Precursor Name | Chemical Structure | Rationale for Use |

| Amine Nucleophile | Morpholine | O(CH₂CH₂)₂NH | A common, inexpensive secondary amine. |

| Electrophilic Sulfur Source | Cyclohexylsulfenyl Chloride | C₆H₁₁SCl | Highly reactive electrophile for N-S bond formation. |

| Sulfur Precursor | Cyclohexanethiol | C₆H₁₁SH | Starting material for generating the sulfenyl chloride. organic-chemistry.org |

| Sulfur Precursor | Dicyclohexyl Disulfide | (C₆H₁₁)₂S₂ | Alternative starting material for generating the sulfenyl chloride or for direct reaction with the amine. organic-chemistry.org |

Elaboration to the Final Product:

The primary synthetic elaboration involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic sulfur atom of cyclohexylsulfenyl chloride. This reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or an excess of morpholine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

An alternative approach involves the direct reaction of morpholine with dicyclohexyl disulfide in the presence of a halogenating agent like N-Bromosuccinimide (NBS) or bromine. organic-chemistry.org This method avoids the isolation of the often-unstable sulfenyl chloride.

Catalytic Approaches in Synthesis

While the direct reaction of amines with sulfenyl chlorides is often efficient, catalytic methods offer advantages in terms of milder conditions, improved yields, and broader substrate scope, especially when starting from less reactive precursors like thiols.

Copper-Catalyzed S-N Coupling: Copper catalysts have been effectively used for the S-N coupling of thiols and amines. nih.gov These methods could be applied to the synthesis of this compound by reacting cyclohexanethiol directly with morpholine in the presence of a suitable copper catalyst and an oxidant.

Palladium-Catalyzed Reactions: Palladium catalysis is well-established for various cross-coupling reactions. While less common for direct N-S bond formation from simple alkyl thiols, palladium-catalyzed systems have been used for the sulfenylation of other nucleophiles, suggesting potential applicability. orgsyn.org

Lewis Base Catalysis: Lewis bases can catalyze sulfenylation reactions by activating the electrophilic sulfur reagent. For instance, tertiary amines and other Lewis bases have been shown to catalyze the reaction of N-sulfenylating agents with nucleophiles. growingscience.com

| Catalyst Type | Example System | Precursors | Key Advantages |

| Copper Catalysis | Cu(OAc)₂ / Oxidant | Cyclohexanethiol, Morpholine | Direct use of thiols, avoids pre-activation to sulfenyl chloride. nih.gov |

| Lewis Base Catalysis | Tertiary Amines (e.g., DABCO) | Morpholine, N-(Cyclohexylthio)saccharin | Metal-free, activates highly reactive sulfenylating agents. growingscience.com |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several principles of green chemistry can be applied to the synthesis of this compound and related sulfenamides.

Use of Green Solvents: Water has been successfully employed as a solvent for the synthesis of related N-sulfenyl compounds, offering a non-toxic, non-flammable, and inexpensive reaction medium. organic-chemistry.orgnih.gov

Catalyst-Free Conditions: Certain reactions can be promoted using solid supports that also act as dehydrating agents, such as neutral alumina, which can be recovered and reused, thus minimizing waste. leah4sci.com

Atom Economy: Synthetic routes that proceed via direct C-H activation or coupling of thiols, rather than through pre-functionalized sulfenyl chlorides, often have higher atom economy as they generate fewer byproducts.

Energy Efficiency: The use of microwave irradiation has been shown to accelerate the synthesis of cyclic amines and other heterocyclic compounds, often reducing reaction times from hours to minutes and lowering energy consumption. organic-chemistry.org

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a library of analogues. Derivatization can be targeted at the morpholine ring or the cyclohexyl group.

Functional Group Interconversions on the Morpholine Moiety

The morpholine ring in the target molecule is relatively stable. Derivatization strategies often involve building analogues from substituted precursors or, less commonly, direct modification.

Synthesis from Substituted Morpholines: The most straightforward approach to analogues modified on the morpholine ring is to begin the synthesis with a substituted morpholine. For example, using C-methylated morpholines (e.g., 2,6-dimethylmorpholine) in the reaction with the cyclohexylsulfenyl precursor would yield the corresponding substituted analogue.

Oxidation of the Nitrogen Atom: The tertiary amine of the morpholine ring can potentially be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide derivative. This introduces a new functional group and alters the electronic and steric properties of the molecule.

Ring-Opening and Re-formation: In more complex transformations, the ether linkage could theoretically be cleaved under harsh acidic conditions, followed by re-functionalization and cyclization, though this would likely also cleave the labile N-S bond. A more practical approach is to synthesize analogues with different ring structures, such as thiomorpholine, from the outset. researchgate.net

Modifications of the Cyclohexyl Moiety

The saturated cyclohexyl ring is less reactive than an aromatic ring but can be functionalized through several methods, primarily involving radical pathways.

Free-Radical Halogenation: The C-H bonds on the cyclohexyl ring are susceptible to free-radical halogenation using reagents such as N-Bromosuccinimide (NBS) under UV light or with a radical initiator. wikipedia.orglibretexts.org This would introduce a bromine atom onto the cyclohexyl ring, which can then serve as a handle for further nucleophilic substitution reactions to introduce other functional groups (e.g., hydroxyl, cyano, or alkoxy groups). The regioselectivity of the initial halogenation would depend on the relative stability of the possible radical intermediates. libretexts.org

Oxidation: Strong oxidizing agents can introduce hydroxyl or carbonyl groups onto the cyclohexyl ring. However, care must be taken as the sulfur atom is also susceptible to oxidation (to a sulfoxide (B87167) or sulfone), which represents another potential derivatization pathway.

Introduction of Unsaturation: An analogue containing a cyclohexene (B86901) ring could be prepared by starting with a cyclohexenol (B1201834) precursor, converting it to a leaving group, and then performing an elimination reaction before or after the formation of the N-S bond. The resulting double bond would be amenable to a wide range of electrophilic addition reactions. stackexchange.com

| Reaction Type | Reagent(s) | Target Moiety | Potential Product Feature |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Light/AIBN | Cyclohexyl Ring C-H bonds | Halogenated cyclohexyl group (e.g., bromocyclohexyl) wikipedia.org |

| Oxidation | m-CPBA | Morpholine Nitrogen | N-Oxide derivative |

| Oxidation | H₂O₂ or Peroxy Acids | Sulfur Atom | Sulfoxide or Sulfone derivative |

| Electrophilic Addition | Br₂, H₂O | Cyclohexenyl Analogue | Bromo-hydroxy functionalized ring |

Diversification at the Sulfur Linkage

The sulfur atom in this compound provides a reactive center for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can alter the electronic and steric properties of the molecule, leading to compounds with potentially new applications.

One of the primary transformations at the sulfur linkage is oxidation. The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. These oxidation reactions introduce new functional groups and can significantly impact the polarity and coordinating ability of the molecule. The oxidation of similar N-substituted amines has been well-documented in the literature, suggesting that analogous methods would be applicable here. dtic.miluomustansiriyah.edu.iq For instance, controlled oxidation using mild oxidizing agents such as hydrogen peroxide or a peroxy acid at low temperatures would likely yield the sulfoxide, 4-(Cyclohexylsulfinyl)morpholine. More vigorous oxidation conditions, employing stronger oxidizing agents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) in excess, would lead to the formation of the corresponding sulfone, 4-(Cyclohexylsulfonyl)morpholine. chemrxiv.org

Table 1: Potential Oxidation Products of this compound

| Starting Material | Product | Potential Oxidizing Agent(s) |

| This compound | 4-(Cyclohexylsulfinyl)morpholine | H₂O₂, m-CPBA (1 equiv.) |

| This compound | 4-(Cyclohexylsulfonyl)morpholine | KMnO₄, m-CPBA (>2 equiv.) |

Beyond oxidation, the sulfur-nitrogen bond in sulfenamides is known to be susceptible to cleavage under certain conditions, providing a pathway for further diversification. This cleavage can be followed by the introduction of different nitrogenous or sulfur-based groups. While specific studies on this compound are not prevalent, the reactivity of related sulfenamides suggests that reactions with various nucleophiles or electrophiles could lead to a range of new compounds. rsc.orgorganic-chemistry.org For example, treatment with a different amine could potentially lead to a transamination reaction, displacing the morpholine moiety.

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The development of stereoselective synthetic routes to chiral analogues of this compound is a significant area of research, driven by the importance of enantiomerically pure compounds in various fields. Chirality in these analogues can arise from either the morpholine ring, the cyclohexyl group, or the sulfur atom upon oxidation to a sulfoxide.

One viable strategy for the stereoselective synthesis of chiral analogues involves the use of a chiral morpholine precursor. A number of methods have been reported for the asymmetric synthesis of substituted chiral morpholines, which can then be reacted with a suitable cyclohexylsulfur electrophile. rsc.org For instance, an enantiomerically pure 2-substituted morpholine could be synthesized and subsequently reacted to introduce the cyclohexylsulfanyl group at the nitrogen atom, leading to a diastereomeric mixture that could potentially be separated.

Another approach focuses on introducing chirality during the formation of the sulfur-nitrogen bond. This can be achieved by using a chiral auxiliary on either the morpholine or the sulfur-containing reactant. The asymmetric synthesis of sulfenamides has been explored, providing a basis for developing similar methods for this compound. nih.gov For example, a chiral catalyst could be employed to mediate the reaction between morpholine and a prochiral sulfur electrophile, leading to an enantiomerically enriched product.

Furthermore, the stereoselective oxidation of the sulfur atom in this compound to a chiral sulfoxide presents another avenue for introducing stereochemistry. The asymmetric oxidation of sulfides to chiral sulfoxides is a well-established field in organic synthesis. Various chiral reagents and catalysts, including modified Sharpless and Kagan-type reagents, have been successfully used for this purpose. Applying these methodologies to this compound would likely result in the formation of enantiomerically enriched 4-(cyclohexylsulfinyl)morpholine.

Table 2: Potential Stereoselective Strategies

| Chiral Center | Synthetic Strategy | Key Precursors/Reagents |

| Morpholine Ring | Use of a chiral morpholine precursor | Enantiomerically pure substituted morpholines |

| Sulfur Atom (Sulfoxide) | Asymmetric oxidation of the sulfide | Chiral oxidizing agents (e.g., Sharpless reagent) |

| Formation of S-N bond | Use of a chiral auxiliary or catalyst | Chiral sulfenylating agents, asymmetric catalysts |

Lack of Specific Data for Detailed Mechanistic Analysis of this compound

A comprehensive search for scientific literature detailing the specific reaction mechanisms of this compound has revealed a significant gap in publicly available data. While the general reactivity of the sulfenamide class of compounds, to which this compound belongs, is discussed in the context of industrial applications such as rubber vulcanization, specific and detailed studies on the reaction pathways of this particular molecule are not readily found.

General information on related sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS), is available. allenpress.comnih.govnih.gov These studies provide insights into how sulfenamides function as delayed-action accelerators in the vulcanization of rubber, a process that involves complex chemical reactions. chembroad.comwelltchemicals.comlusida.com However, extrapolating these mechanisms directly to this compound without specific experimental evidence would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.

Therefore, due to the absence of specific research data for each section and subsection of the requested outline, it is not feasible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses exclusively on this compound. The following sections of the outline could not be substantiated with specific data for the target compound:

Reaction Mechanisms Involving 4 Cyclohexylsulfanylmorpholine

Kinetics and Thermodynamics of 4-Cyclohexylsulfanylmorpholine Reactions

Further research and publication of studies specifically investigating the reaction mechanisms of this compound are needed before a detailed and accurate article on these topics can be written.

Rate-Determining Steps in Complex Reaction Sequences

The vulcanization process accelerated by sulfenamids like this compound is a complex sequence of reactions. While a definitive, universally accepted detailed mechanism remains a subject of ongoing research, it is generally understood to involve the following key stages:

Formation of an Active Sulfurating Agent: The process begins with the reaction of the sulfenamide (B3320178) accelerator with sulfur and other activators, such as zinc oxide and stearic acid. This initial reaction leads to the formation of a complex and highly reactive sulfurating agent.

Reaction with the Rubber Backbone: The active sulfurating agent then reacts with the unsaturated sites on the rubber polymer chains, forming pendant groups.

Cross-link Formation: Finally, these pendant groups react with other rubber chains to form the characteristic sulfur cross-links (mono-, di-, and polysulfidic).

| Reaction Stage | Potential Rate-Influencing Factors |

| Induction Period | - Cleavage of the S-N bond in this compound- Reaction with activators (e.g., zinc oxide)- Formation of the initial sulfurating agent |

| Curing Phase | - Rate of reaction of the sulfurating agent with the rubber- Rate of cross-link formation |

| Reversion Phase | - Thermal stability of the formed polysulfidic cross-links |

Transition State Analysis for this compound Transformations

Transition state analysis provides a molecular-level understanding of a chemical reaction, detailing the high-energy, transient species that exist at the peak of the reaction energy profile. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the structures and energies of these transition states. smu.edursc.orgchemrxiv.org

For the reactions involving this compound, transition state analysis can shed light on the mechanistic details of key steps, such as the initial S-N bond cleavage and the subsequent reactions with sulfur. While specific DFT studies on this compound are not extensively available in the public domain, general principles from studies on related sulfenamide systems and sulfur chemistry can be applied.

The initial step, the homolytic or heterolytic cleavage of the S-N bond, would proceed through a high-energy transition state. The nature of this transition state (i.e., whether it has more radical or ionic character) would be influenced by the solvent polarity and the presence of other reactants. Computational studies on the reactions of elemental sulfur (S8) and polysulfides with nucleophiles have shown that unimolecular decomposition pathways, including cyclization, can have the lowest activation barriers for certain polysulfide intermediates. chemrxiv.org

A hypothetical transition state for the initial interaction of this compound with a sulfur species could involve the formation of a transient complex where the sulfur atom of the sulfenamide interacts with the sulfur ring or chain. The subsequent bond-breaking and bond-forming events would pass through a specific transition state geometry with a defined activation energy.

Illustrative Data from a Hypothetical Transition State Calculation:

The following table presents hypothetical data that could be obtained from a DFT calculation on a key reaction step involving this compound. This data is for illustrative purposes to demonstrate the type of information gained from such analyses.

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | +25.8 | -5.2 |

| Key Bond Distance (Å) | S-N: 1.68 | S-N: 2.15S-S: 2.30 | S-S: 2.05 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: This data is hypothetical and for illustrative purposes only.

In this hypothetical example, the positive activation energy of the transition state indicates an energy barrier to the reaction. The elongated S-N bond and the forming S-S bond in the transition state structure would provide a snapshot of the bond rearrangement process. The single imaginary frequency is a key indicator of a true first-order saddle point on the potential energy surface, confirming its identity as a transition state. masterorganicchemistry.comyoutube.com

Further detailed computational and experimental studies, such as kinetic isotope effect measurements, would be invaluable in providing a more complete and accurate picture of the transition states involved in the reactions of this compound. nih.gov

Molecular Interactions of 4 Cyclohexylsulfanylmorpholine

Noncovalent Interactions of 4-Cyclohexylsulfanylmorpholine in Solution and Solid State

Noncovalent interactions, though weaker than covalent bonds, are the cornerstone of supramolecular chemistry and play a pivotal role in the structure and function of molecular systems. ugr.es For this compound, a combination of these forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions, dictates its aggregation and packing in both solution and the solid state.

Hydrogen Bonding Networks Involving this compound

The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle of interaction, is critical in defining the strength and directionality of the resulting network. In the solid state, these interactions would be key in dictating the crystal packing, potentially leading to the formation of chains, sheets, or more complex three-dimensional architectures. nih.gov The specific patterns of these networks can be elucidated through techniques like X-ray crystallography.

Van der Waals Forces and Packing Arrangements

Van der Waals forces, encompassing dispersion forces (London forces) and dipole-dipole interactions, are ubiquitous and play a significant role in the packing of molecules, particularly in the solid state. nih.gov The cyclohexyl group of this compound, being a bulky and nonpolar moiety, will primarily interact through dispersion forces. The efficiency of these interactions is highly dependent on the surface area and the proximity of the interacting molecules. In a crystal lattice, the molecules will arrange themselves to maximize these favorable van der Waals contacts, influencing the density and melting point of the solid. The shape of the cyclohexyl ring, which can exist in different conformations (e.g., chair, boat), will also influence the packing efficiency.

Charge-Dipole Interactions of this compound

When this compound is in the presence of charged species, such as ions, charge-dipole interactions can occur. ugr.es The permanent dipole of the morpholine (B109124) ring can interact favorably with either a positive or negative charge, with the orientation of the dipole aligning accordingly. The strength of this interaction is dependent on the magnitude of the charge and the dipole moment, as well as the distance between the ion and the molecule. These interactions are particularly relevant in biological systems or in the presence of ionic additives.

Supramolecular Assembly and Self-Organization of this compound

The culmination of the various noncovalent interactions discussed above can lead to the spontaneous formation of ordered structures, a process known as supramolecular assembly or self-organization. wikipedia.orgnih.gov For this compound, the interplay between the directional hydrogen bonds, the shape-dependent van der Waals forces of the cyclohexyl group, and the electrostatic dipole-dipole interactions can drive the formation of well-defined aggregates in both solution and the solid state.

The specific architecture of these assemblies, whether they form discrete clusters, extended chains, or layered structures, will be dictated by the energetic balance of these competing and cooperating interactions. Understanding these self-assembly processes is fundamental to controlling the macroscopic properties of the material.

Ligand-Target Recognition and Binding Kinetics of this compound

The principles of molecular recognition, where a host molecule selectively binds to a guest, are central to many chemical and biological processes. youtube.com The structural features of this compound, including its hydrogen bonding capabilities, dipole moment, and the hydrophobic nature of the cyclohexyl group, suggest its potential to act as a ligand for various molecular targets.

Theoretical and Computational Studies of 4 Cyclohexylsulfanylmorpholine

Density Functional Theory (DFT) Applications to 4-Cyclohexylsulfanylmorpholine

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. nih.gov It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other properties.

A fundamental application of DFT is the geometry optimization of a molecule to find its lowest-energy conformation. youtube.com This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure on the potential energy surface is located. youtube.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the cyclohexyl and morpholine (B109124) rings, as well as the geometry around the central sulfur-nitrogen bond.

While specific DFT-optimized coordinates for this compound are not published, we can predict the expected structural parameters based on typical values for its constituent fragments. The optimization would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), a common level of theory for organic molecules. ijcce.ac.irresearchgate.net The resulting data provides the foundation for all further computational analysis.

Table 1: Predicted Key Geometrical Parameters for this compound from DFT Optimization. (Note: These are representative values based on standard bond lengths and angles; actual computed values may vary.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | S-N | ~1.68 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Length | C-N (Morpholine) | ~1.47 Å |

| Bond Angle | C-S-N | ~102° |

| Bond Angle | S-N-C (Morpholine) | ~118° |

| Cyclohexane (B81311) Ring | Conformation | Chair |

| Morpholine Ring | Conformation | Chair |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). ijcce.ac.ir

For this compound, the S-N chromophore would be of primary interest. A TD-DFT calculation, often performed at the same level of theory as the ground-state optimization, would reveal the nature of its electronic transitions. researchgate.net This typically involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are involved in the primary electronic excitation. The analysis would identify transitions as n → σ* or π → π*, providing insight into the molecule's photophysical behavior. nih.gov

Table 2: Representative TD-DFT Output for a Hypothetical Electronic Transition in a Sulfenamide (B3320178) Analogue.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.85 | 255 | 0.085 | HOMO → LUMO |

| S₀ → S₂ | 5.20 | 238 | 0.012 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.95 | 208 | 0.150 | HOMO → LUMO+1 |

Chemoinformatics and QSAR/QSPR Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are chemoinformatic tools used to correlate a molecule's structure with its biological activity or physical properties. jbclinpharm.orgnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured outcome. As QSAR/QSPR requires a dataset of multiple, related compounds, this section focuses on analogues of this compound, such as sulfonamides, which are widely studied. nih.govmdpi.com

The foundation of any QSAR/QSPR model is the generation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. nih.gov For a series of sulfenamide or sulfonamide analogues, these descriptors can be calculated from their 2D or 3D structures and are typically grouped into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, electronegativity, and orbital energies (HOMO/LUMO). They are often derived from quantum chemical calculations. nih.govresearchgate.net

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, van der Waals volume, Balaban index, and Randic connectivity indices. nih.govsemanticscholar.org

Lipophilicity Descriptors: Properties like the octanol-water partition coefficient (logP) are crucial for predicting how a molecule will behave in biological systems. nih.govmdpi.com

Once a large pool of descriptors is generated, statistical methods like genetic algorithms (GA) or stepwise regression are used to select the most relevant subset that best correlates with the property of interest, avoiding overfitting. researchgate.net

With a set of selected descriptors, a predictive model can be built using various statistical techniques. Machine learning methods are increasingly used to predict the performance and outcome of chemical reactions. chemrxiv.orgnih.gov

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the dependent variable (e.g., reaction yield or biological activity) to the selected molecular descriptors. nih.govdigitellinc.com It offers high interpretability, as the coefficient for each descriptor indicates the direction and magnitude of its influence. digitellinc.com

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity. researchgate.net While often more predictive than MLR, their interpretation can be less straightforward.

For example, a QSAR model for a series of sulfonamide analogues might predict their antimicrobial activity (expressed as -log(IC₅₀)). researchgate.net Similarly, machine learning models have been developed to predict the reaction yields for sulfonamide synthesis based on descriptors calculated for the reactants. tue.nl Such models are powerful tools for guiding the design of new compounds with desired properties and for optimizing reaction conditions.

Table 3: Example of a Published MLR-based QSAR Model for Sulfonamide Analogues.

| Dependent Variable | Statistical Metric | Equation/Value | Reference |

| Anticancer Activity (pIC₅₀) | R² (Training Set) | 0.928 | nih.gov |

| Q² (Cross-validation) | 0.863 | nih.gov | |

| Model Equation | pIC₅₀ = β₀ + β₁(Mass) + β₂(Polarizability) + β₃(logP) - β₄(C-N bonds) | nih.gov |

Advanced Analytical Characterization in Research on 4 Cyclohexylsulfanylmorpholine

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 4-Cyclohexylsulfanylmorpholine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide complementary information that, when combined, offers a detailed structural picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound. While specific research literature detailing the complete NMR spectral data for this exact compound is not extensively available, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of its constituent moieties: the cyclohexyl group and the morpholine (B109124) ring.

In a hypothetical ¹H NMR spectrum, the protons on the morpholine ring would typically appear as multiplets in the region of 2.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom would be expected to be the most downfield in this group. The protons of the cyclohexyl ring would likely produce a series of complex multiplets in the upfield region, typically between 1.0 and 2.5 ppm.

Similarly, a ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The carbon atoms of the morpholine ring attached to the heteroatoms (nitrogen and oxygen) would resonate at lower field strengths (higher ppm values) compared to the more shielded carbons of the cyclohexyl ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₁₀H₁₉NOS.

Electron ionization mass spectrometry (EI-MS) of a related compound, 4-Cyclohexylmorpholine (C₁₀H₁₉NO), shows a prominent molecular ion peak, which confirms its molecular weight. nist.gov For this compound, a similar analysis would be expected to show a molecular ion peak corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for morpholine-containing compounds involve the cleavage of the morpholine ring. For this compound, fragmentation would also be expected at the sulfur-nitrogen and sulfur-cyclohexyl bonds, yielding characteristic fragment ions that can be used to piece together the molecular structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₉NOS |

| Molecular Weight | 201.33 g/mol |

| Key Fragmentation Pathways | Cleavage of N-S bond, Cleavage of S-Cyclohexyl bond, Fragmentation of the morpholine ring |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The key functional groups are the C-N, C-O, C-S, and C-H bonds within the morpholine and cyclohexyl structures.

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the cyclohexyl and morpholine rings, typically in the 2850-3000 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would likely appear in the 1070-1150 cm⁻¹ range. The C-N stretching vibration would also be present, though it can be more variable in position. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, and could provide further insights into the skeletal vibrations of the ring systems.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures or impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape. Validation of the method would include assessing its linearity, accuracy, precision, and robustness to ensure reliable quantification.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography (GC) could be employed for its analysis, potentially after derivatization to increase its volatility and thermal stability. GC analysis would provide information on the purity of the compound and could be used to detect and quantify any volatile impurities.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would be optimized to prevent sample degradation. Mass spectrometry is often coupled with GC (GC-MS) to provide identification of the separated components based on their mass spectra.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound has been published. X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide key information on bond lengths, bond angles, and the conformation of the cyclohexyl and morpholine rings relative to the central sulfur atom. However, without experimental data, no structural parameters can be reported.

Advanced Techniques for Investigating Molecular Interactions and Dynamics

There is no published research on the molecular interactions or binding dynamics of this compound using SPR, ITC, or MST. These techniques are crucial for understanding how a compound might interact with biological targets or other molecules.

Surface Plasmon Resonance (SPR) for Real-time Binding Analysis

No SPR studies involving this compound are available. SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time, providing data on association (k_a) and dissociation (k_d) rates, as well as binding affinity (K_D).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

There is no ITC data available for this compound. ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Microscale Thermophoresis (MST) for Affinity Measurements

No MST research has been published for this compound. MST is a technique that measures binding affinity by detecting changes in the movement of molecules along a microscopic temperature gradient, which is influenced by size, charge, and hydration shell changes upon ligand binding.

Interdisciplinary Research Applications of 4 Cyclohexylsulfanylmorpholine and Its Derivatives

Applications in Materials Science and Polymer Chemistry

The field of materials science focuses on the design and discovery of new materials, particularly polymers. case.eduroutledge.com Cross-linking agents are crucial in this field for modifying the properties of polymers to create more durable and resilient materials. sigmaaldrich.com

Currently, there is no direct evidence in the reviewed literature to suggest that 4-Cyclohexylsulfanylmorpholine is widely used as a monomer or a primary cross-linking agent in polymer synthesis. Cross-linking involves the formation of chemical bonds between polymer chains to create a more rigid, three-dimensional structure. sigmaaldrich.com While the sulfur atom in this compound could theoretically participate in vulcanization-type cross-linking processes, similar to those used for rubber, specific research detailing this application is not available.

The integration of specific chemical moieties into polymers to create functional materials is a significant area of research. These materials can have tailored electronic, optical, or thermal properties. case.eduhexapb.com The morpholine (B109124) group, for instance, is known for its potential to be integrated into polymers with applications in areas like carbon dioxide capture and as anti-corrosion coatings. However, specific studies on the integration of this compound into such materials and the resulting properties are not documented in the available literature.

Contributions to Methodological Development in Organic Chemistry

The development of novel methodologies in organic synthesis often involves the use of unique reagents or catalysts. While heterocyclic compounds and sulfur-containing molecules are of great interest in synthetic chemistry, there are no specific reports of this compound or its derivatives being used to pioneer new synthetic routes or as a catalyst in organic reactions.

Applications in Analytical Method Development

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for the quantification and purification of chemical compounds. nih.govyoutube.comyoutube.comjpionline.orgnih.gov These methods are validated based on parameters like linearity, accuracy, precision, and robustness. nih.gov While analytical methods for various sulfur-containing and heterocyclic compounds exist, there are no specific, published HPLC or other analytical methods that have been developed for the express purpose of quantifying this compound. The development of such a method would follow standard procedures, including the selection of an appropriate column and mobile phase to achieve good separation and detection. youtube.comyoutube.com

Future Research Directions for 4 Cyclohexylsulfanylmorpholine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 4-Cyclohexylsulfanylmorpholine is a primary area for future research. Traditional methods for forming the sulfenamide (B3320178) bond often rely on the condensation of sulfenyl chlorides with amines, which can be problematic due to the instability and corrosive nature of sulfenyl chlorides. nih.gov Modern organic synthesis is moving towards more sustainable and atom-economical approaches.

Future efforts should focus on direct oxidative coupling reactions between cyclohexanethiol (B74751) and morpholine (B109124). rsc.orgresearchgate.net These methods, often catalyzed by transition metals or mediated by hypervalent iodine reagents, offer a more streamlined approach by avoiding the pre-functionalization of starting materials. rsc.orgnih.gov The exploration of photocatalysis and electrochemistry represents another promising frontier for the synthesis of sulfenamides, potentially offering milder reaction conditions and unique reactivity. nih.govacs.org

A key aspect of this research will be to establish a comprehensive understanding of the reaction scope, functional group tolerance, and scalability of these novel synthetic methods.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Ultrafast Dynamics

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic methods and designing new ones. The application of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reaction progress. youtube.com This allows for the identification of transient intermediates and the elucidation of reaction kinetics, offering valuable insights into the catalytic cycle of metal-catalyzed cross-coupling reactions or the step-by-step process of oxidative couplings. youtube.com

For instance, in situ attenuated total reflectance (ATR)-FTIR spectroscopy can be employed to probe the species adsorbed on a heterogeneous catalyst surface during a reaction, helping to identify the active sites and reaction intermediates. youtube.com This technique could be particularly valuable for studying the synthesis of this compound using supported nanocatalysts.

Furthermore, the study of ultrafast dynamics using femtosecond laser spectroscopy can provide unprecedented detail about the fundamental bond-forming and bond-breaking events that occur on the timescale of molecular vibrations (10 to 100 femtoseconds). nih.govscispace.com By applying these techniques to model reactions, researchers can directly observe the transition states and the flow of energy during the formation of the sulfur-nitrogen bond. scispace.comdtic.mildtic.mil This level of detail is essential for a complete understanding of the reaction mechanism and can guide the rational design of more efficient catalysts and reaction conditions.

Expansion of Computational Modeling Capabilities for Complex Systems

Computational chemistry offers a powerful toolset to complement experimental studies by providing detailed insights into the structural, electronic, and reactive properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to predict reaction pathways, calculate activation energies, and rationalize the stereoselectivity of synthetic transformations. nih.govmdpi.com For example, computational modeling can help to elucidate the mechanism of the hydrothiolation of alkynes, a reaction relevant to the synthesis of vinyl sulfides, by identifying the key transition states and intermediates. nih.gov

Future research should focus on developing more accurate and efficient computational models for predicting the properties and reactivity of complex systems involving this compound. This includes the use of quantum mechanics/molecular mechanics (QM/MM) methods to study enzymatic reactions or reactions in solution, where the explicit treatment of the environment is crucial.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the morpholine and cyclohexane (B81311) rings and to investigate the interactions of these molecules with biological targets or materials surfaces. mdpi.com These simulations can provide valuable information for drug design and materials science applications. Chemoinformatic analysis of virtual libraries of this compound derivatives can also aid in identifying compounds with desirable properties for specific applications. nih.govresearchgate.net

Development of High-Throughput Screening Methodologies for Derivatives

To explore the potential applications of this compound, it is essential to synthesize and screen a diverse library of its derivatives. High-throughput screening (HTS) methodologies, which allow for the rapid and parallel testing of hundreds or even thousands of compounds, will be instrumental in this endeavor. eurofins.comgoogle.com

The development of HTS assays for specific biological targets or material properties will be a key research focus. For example, in the context of drug discovery, HTS can be used to identify derivatives with potent and selective activity against a particular enzyme or receptor. nih.govrsc.org In materials science, HTS can be employed to screen for derivatives that exhibit desirable properties such as improved performance as vulcanization accelerators or corrosion inhibitors.

The integration of robotics and automated synthesis platforms with HTS will further accelerate the discovery process. beilstein-journals.org This will enable the rapid generation of compound libraries and the efficient screening of these libraries for desired activities, significantly reducing the time and resources required for lead identification and optimization.

Integration with Emerging Technologies in Chemical Research

The future of chemical research lies in the integration of traditional laboratory techniques with emerging technologies such as artificial intelligence (AI), machine learning (ML), and continuous flow chemistry. beilstein-journals.orgsolubilityofthings.comacs.org These technologies have the potential to revolutionize the way we design, synthesize, and test new molecules like this compound.

AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. solubilityofthings.comacs.org This can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acs.org The development of continuous flow processes for the synthesis of this compound and its derivatives would be a significant step towards more efficient and sustainable chemical manufacturing.

The convergence of these emerging technologies will create a powerful new paradigm for chemical research, enabling the rapid and efficient discovery and development of new molecules with tailored properties. The application of these technologies to the study of this compound will undoubtedly unlock its full potential and pave the way for exciting new applications. cas.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.